molecular formula C21H17N3O5S B2423812 2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 941935-83-7

2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No. B2423812
M. Wt: 423.44
InChI Key: ISTPWWDDDAUYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as MBI-3253, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBI-3253 is a small molecule that has been studied for its ability to activate the mitochondrial pyruvate carrier (MPC), which has been implicated in a variety of diseases, including diabetes, cancer, and neurological disorders. In

Scientific Research Applications

Potential Acetylcholinesterase Inhibitors and Antioxidant Activity

A study explored the synthesis of new morpholine-linked thiazoles, which showed potential as inhibitors of acetylcholinesterase, a target for Alzheimer's disease therapy. The research found that specific hybrids exhibited significant inhibition of acetylcholinesterase and demonstrated notable DPPH antioxidant activity, suggesting their potential application in neurodegenerative diseases treatment and antioxidant roles (Mekky, Sanad, & El-Idreesy, 2021).

Anti-Inflammatory and Molecular Docking Studies

Another study focused on synthesizing and evaluating a series of novel compounds for their anti-inflammatory activity using in vitro and in vivo models. These compounds showed promising anti-inflammatory effects, suggesting their utility in developing new therapeutic agents for inflammation-related disorders. Molecular docking studies further elucidated their mechanism of action, potentially offering insights into their interactions with human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Phosphoinositide 3-Kinase Inhibition

Research identifying 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) highlighted their potential in cancer therapy. These compounds were effective in xenograft models of tumor growth, demonstrating their application in designing new anticancer strategies (Alexander et al., 2008).

Anticonvulsant Evaluation

The anticonvulsant activity of indoline derivatives was evaluated, revealing significant efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. This study provided a basis for the development of new anticonvulsant drugs, with the most effective compound showing a promising safety profile and effectiveness in preclinical models (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

properties

IUPAC Name

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c25-18(12-24-19(26)14-3-1-2-4-15(14)20(24)27)29-13-5-6-16-17(11-13)30-21(22-16)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTPWWDDDAUYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

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